Cas no 86386-76-7 (1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole)

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole is a triazole-based epoxy compound featuring a difluorophenyl substituent, which enhances its reactivity and stability in synthetic applications. The presence of both the epoxy and triazole functional groups makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. Its structural rigidity and electron-withdrawing fluorine atoms contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly valuable in the development of antifungal and antimicrobial agents due to the triazole moiety's known bioactivity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole structure
86386-76-7 structure
Product Name:1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
CAS No:86386-76-7
MF:C11H9F2N3O
MW:237.205468893051
CID:991583
PubChem ID:10130921
Update Time:2025-05-24

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1h-1,2,4-triazole
    • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-
    • 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane
    • 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)Methyl]oxirane
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
    • Fluconazole Epoxy IMpurity
    • l-[2-(2,4-Difluoro Phenyl)Oxiranyl] Methyl-lH-1,2,4-Triazole
    • 1-((2-(2,4-Difluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole
    • TQR1066
    • AKOS005266338
    • FT-0728385
    • 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
    • FLUCONAZOLE IMPURITY G [WHO-IP]
    • 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane
    • 86386-76-7
    • UNII-616851VAC8
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1h-[1,2,4]-triazole
    • 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole
    • Fluconazole impurity G
    • 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • FLUCONAZOLE IMPURITY G [EP IMPURITY]
    • 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1h-1,2,4-triazole
    • 1H-1,2,4-Triazole, 1-((2-(2,4-difluorophenyl)-2-oxiranyl)methyl)-
    • CHEMBL2062536
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • AC-5335
    • 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1,2,4-triazol-1-yl)propane
    • AO-366/25096001
    • Q27263302
    • Fluconazole impurity G [EP]
    • 1-2(2,4-Difluorophenyl)-2,3epoxypropyl-1H-1,2,4triazol mesylate
    • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]1H-1,2,4-triazole
    • 1-[2-(2,4-Difluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
    • (+/-)-2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • SCHEMBL75025
    • DTXSID301183907
    • 616851VAC8
    • G76602
    • DB-076607
    • 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
    • Inchi: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
    • InChI Key: UIXQTZYZQHYHRL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(CN2C=NC=N2)CO1)F

Computed Properties

  • Exact Mass: 237.07100
  • Monoisotopic Mass: 237.07136824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 70-73°C
  • Boiling Point: 370.5±52.0 °C at 760 mmHg
  • Flash Point: 177.9±30.7 °C
  • PSA: 43.24000
  • LogP: 1.48200
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Security Information

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Pricemore >>

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1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Production Method

Production Method 1

Reaction Conditions
1.1 1 h, 0 °C
Reference
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

Production Method 2

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

Production Method 3

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
Reference
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Toluene ;  3 h, 80 °C
Reference
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
Reference
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

Production Method 10

Reaction Conditions
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Toluene
Reference
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

Production Method 12

Reaction Conditions
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

Production Method 13

Reaction Conditions
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
Reference
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Production Method 14

Reaction Conditions
1.1 1 h, 0 °C
Reference
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
Reference
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
Reference
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

Production Method 17

Reaction Conditions
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
Reference
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
Reference
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

Production Method 19

Reaction Conditions
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
Reference
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

Production Method 21

Reaction Conditions
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
Reference
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Raw materials

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preparation Products

Additional information on 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

Introduction to 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (CAS No. 86386-76-7) and Its Emerging Applications in Chemical Biology

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, identified by the CAS number 86386-76-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This triazole derivative features a 2,4-difluorophenyl moiety linked to a epoxypropyl group, all connected via a triazole ring system. The presence of fluorine atoms and the epoxy functionality makes this compound a promising candidate for various biochemical applications, including drug discovery and material science.

The structural motif of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole is particularly noteworthy for its potential in modulating biological pathways. The triazole ring is a well-known pharmacophore that has been extensively studied for its role in antimicrobial and antiviral agents. The incorporation of fluorine atoms into the aromatic ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for medicinal chemistry. Furthermore, the epoxypropyl group introduces reactivity that can be exploited in bioconjugation strategies, allowing for the development of novel biomaterials and therapeutic agents.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole, making it more accessible for research purposes. The synthesis typically involves multi-step reactions starting from commercially available precursors such as 2,4-difluorobenzene and propylene oxide. The introduction of the triazole ring is often achieved through cycloaddition reactions with azides and alkynes (Sonogashira coupling), followed by functional group transformations to introduce the epoxypropyl moiety. These synthetic methodologies have been optimized to ensure high yields and purity, facilitating further downstream applications.

In the realm of chemical biology, 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole has shown promise as an intermediate in the development of small-molecule inhibitors targeting various enzymes involved in cancer and inflammatory diseases. The fluorinated aromatic ring interacts selectively with biological targets due to its ability to mimic natural substrates while exhibiting enhanced binding affinity. Preliminary studies have indicated that derivatives of this compound can inhibit enzymes such as kinases and phosphodiesterases by occupying critical active sites. This has opened up avenues for designing next-generation therapeutics with improved pharmacokinetic profiles.

The versatility of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole extends beyond drug discovery into materials science. The epoxy functionality allows for cross-linking with biomolecules such as peptides and proteins, enabling the creation of hydrogels and polymers with tailored mechanical properties. These materials are particularly useful in biomedical applications such as drug delivery systems and tissue engineering scaffolds. The stability provided by the fluorine atoms ensures that these materials maintain their integrity under physiological conditions.

Recent research has also explored the potential of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole as a building block for photodynamic therapy (PDT) agents. The presence of electron-withdrawing groups like fluorine can enhance light absorption properties when coupled with photosensitizers. Studies have demonstrated that compounds derived from this scaffold can generate reactive oxygen species upon irradiation with visible light, leading to targeted cell killing in cancer models. This approach holds promise for developing non-invasive treatments with reduced systemic toxicity.

The impact of fluorine substitution on the electronic properties of 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole has also been investigated in organic electronics. Fluorinated aromatic compounds are known to exhibit high charge carrier mobility due to their rigidity and electron-withdrawing nature. By incorporating this moiety into organic semiconductors or light-emitting diodes (OLEDs), researchers aim to improve device performance through enhanced charge transport and thermal stability. These findings contribute to the growing field of sustainable chemistry by promoting the use of earth-abundant elements like fluorine.

As our understanding of molecular interactions continues to evolve,the applications of 1-2-(2,4-Difluorophenyl)- 23-Epoxypropy 11-H-l, 24-Triazole (CAS No 863867677) are expected to expand further。 Advances in computational chemistry have enabled virtual screening approaches, allowing researchers to predict novel bioactivities without extensive wet-lab experimentation。 This synergy between theory and experiment accelerates discovery pipelines, making compounds like this more accessible for industrial applications。

The future directions for research on this compound include exploring its role in modulating protein-protein interactions through covalent capture strategies。 Additionally, green chemistry approaches are being developed to minimize waste during synthesis, aligning with global sustainability goals。 By leveraging continuous flow reactors and biocatalysis, researchers aim to produce these valuable intermediates under milder conditions with reduced environmental impact。

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